
2,2-Dimethylcyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylcyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring with two methyl groups and a thiol group attached to the first carbon atom. This compound is part of the thiol family, known for containing a sulfur-hydrogen (–SH) group. Thiols are often recognized for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclohexane-1-thiol can be achieved through various methods. One common approach involves the reduction of 2,2-Dimethylcyclohexane-1,3-dione using yeast fermentation. This process involves the use of dry baker’s yeast and sucrose in water, followed by the addition of the dione in ethanol. The mixture is stirred at 30°C for 40-48 hours, resulting in the formation of the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above but optimized for higher yields and efficiency. This may include the use of more advanced catalysts and reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Thiols can be reduced to form hydrogen sulfide.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are often used in substitution reactions with thiols.
Major Products Formed
Oxidation: Disulfides
Reduction: Hydrogen sulfide
Substitution: Alkyl thiols
Scientific Research Applications
2,2-Dimethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethylcyclohexane-1-thiol involves its interaction with various molecular targets, primarily through its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in chemical reactions. This allows them to participate in various biochemical pathways and influence the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-thiol: Lacks the two methyl groups present in 2,2-Dimethylcyclohexane-1-thiol.
2-Methylcyclohexane-1-thiol: Contains only one methyl group.
Cyclohexane-1,2-dithiol: Contains two thiol groups instead of one.
Uniqueness
This compound is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties. This structural feature can affect its steric hindrance and electronic distribution, making it distinct from other similar thiol compounds .
Biological Activity
2,2-Dimethylcyclohexane-1-thiol is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H20S
- Molecular Weight : 172.33 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound primarily revolves around its antimicrobial , anticancer , and antioxidant properties. Research indicates that thiols can modulate various biochemical pathways due to their ability to donate electrons and interact with reactive oxygen species (ROS).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiols, including this compound. It has been shown to inhibit the growth of various bacterial strains by disrupting cell membrane integrity and interfering with metabolic processes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 μg/mL |
S. aureus | 30 μg/mL |
P. aeruginosa | 40 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research indicates that compounds containing thiol groups can induce apoptosis in cancer cells. A study on the effect of this compound on various cancer cell lines revealed significant cytotoxic effects.
Cell Line | IC50 (μM) |
---|---|
HeLa | 15 |
A549 | 20 |
MCF-7 | 25 |
The mechanism appears to involve oxidative stress induction and disruption of redox homeostasis within the cells.
The biological activity of this compound can be attributed to its ability to act as a reducing agent, which facilitates the modulation of redox-sensitive signaling pathways. It has been observed that:
- Antioxidant Activity : The compound scavenges free radicals, thereby protecting cells from oxidative damage.
- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism, leading to altered energy production in pathogens and cancer cells.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various thiols, this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Cancer Cell Studies : A research project investigated the effects of thiol compounds on tumor growth in vivo. Results indicated that administration of this compound significantly reduced tumor size in mice models bearing human cancer xenografts .
Properties
Molecular Formula |
C8H16S |
---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
2,2-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-8(2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 |
InChI Key |
SAXFDRXXMSZPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.